(1E)-1-[(3-chloro-4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1E)-1-[(3-chloro-4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a synthetic organic molecule characterized by its complex structure, which includes a quinoline core, a pyrrolo ring, and various substituents such as chloro, fluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3-chloro-4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Introduction of the Pyrrolo Ring: The pyrrolo ring can be introduced via a cyclization reaction, often involving the use of a suitable diketone and a strong base.
Substitution Reactions: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions using reagents like chlorinating and fluorinating agents.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between the quinoline derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or fluorine (F₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating biological activity and specificity.
Medicine
Medicinally, the compound could be explored for its potential as a therapeutic agent. Its structural complexity suggests it may interact with multiple biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (1E)-1-[(3-chloro-4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical cellular pathways. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[(3-chloro-4-fluorophenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: shares similarities with other quinoline derivatives, such as chloroquine and quinine, which are known for their antimalarial properties.
Pyrroloquinoline quinone (PQQ): Another compound with a quinoline core, known for its role in redox biology and potential neuroprotective effects.
Uniqueness
What sets This compound apart is its combination of substituents and structural features, which may confer unique biological activity and chemical reactivity. The presence of both chloro and fluoro groups, along with the imino functionality, provides a distinct profile that can be exploited for specific applications in research and industry.
Properties
Molecular Formula |
C21H18ClFN2O |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)imino-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C21H18ClFN2O/c1-11-7-14-12(2)10-21(3,4)25-19(14)15(8-11)18(20(25)26)24-13-5-6-17(23)16(22)9-13/h5-10H,1-4H3 |
InChI Key |
ATEAXQWGQXEPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=NC4=CC(=C(C=C4)F)Cl)C(=O)N3C(C=C2C)(C)C |
Origin of Product |
United States |
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